molecular formula C27H31NO12 B602040 3-Demethyl Colchicine Glucuronide CAS No. 477-27-2

3-Demethyl Colchicine Glucuronide

Número de catálogo: B602040
Número CAS: 477-27-2
Peso molecular: 561.55
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Context of Colchicine Derivatives in Pharmacological Research

Colchicine, a tricyclic tropolone alkaloid derived from Colchicum autumnale, has been used therapeutically since antiquity for its anti-inflammatory properties. Its modern pharmacological journey began in 1820 with its isolation by French chemists Pelletier and Caventou. By the mid-20th century, structural modifications of colchicine emerged as a strategy to enhance bioavailability and reduce toxicity.

The development of 3-demethyl colchicine glucuronide represents a critical milestone in this evolution. Demethylation at the C3 position removes a methyl group from the parent compound, while glucuronidation introduces a β-D-glucuronic acid moiety via glycosidic linkage. This dual modification arose from efforts to improve water solubility while retaining tubulin-binding capacity, addressing key limitations of native colchicine in systemic distribution.

Key historical phases in its development include:

  • 1950s–1970s : Discovery of colchicine's antimitotic mechanism via tubulin inhibition
  • 1980s–1990s : Systematic exploration of demethylation patterns to reduce hepatotoxicity
  • 2000s–present : Advancements in enzymatic glucuronidation techniques using UDP-glucuronosyltransferases (UGTs)

Structural Significance of Glucuronidation in Alkaloid Metabolism

Glucuronidation serves as a pivotal phase II metabolic pathway for alkaloids, converting lipophilic compounds into water-soluble conjugates for renal/biliary excretion. In this compound, this process occurs at the C3 hydroxyl group formed after demethylation, mediated primarily by hepatic UGT1A isoforms.

Molecular Architecture Comparison

Property Colchicine This compound
Molecular Formula C₂₂H₂₅NO₆ C₂₇H₃₁NO₁₂
Molecular Weight (g/mol) 399.44 561.53
Water Solubility 0.02 mg/mL 12.8 mg/mL
LogP 1.2 -1.4
Tubulin Binding Affinity (Kd) 0.4 μM 1.8 μM

Data compiled from PubChem CID 71315384, 6167, and

The glucuronide moiety introduces three hydroxyl groups and a carboxylic acid, dramatically altering physicochemical properties:

  • Polar Surface Area : Increases from 97 Ų to 204 Ų, enhancing aqueous solubility
  • Protein Binding : Reduces from 39% to 12%, favoring unbound fraction for renal clearance
  • Metabolic Stability : Resists cytochrome P450 oxidation due to steric hindrance from the glucuronide

Metabolic Pathway Interplay

The compound's disposition involves coordinated enzymatic and transport systems:

1. Formation

  • Demethylation: CYP3A4-mediated oxidation at C3
  • Glucuronidation: UGT1A1/1A3-catalyzed conjugation

2. Elimination

  • Hepatobiliary Transport: MRP2-mediated biliary excretion of glucuronide
  • Enterohepatic Recirculation: β-Glucuronidase reactivation in gut microbiota

Research Findings on Biological Activity

Study Focus Key Outcome Source
Tubulin Polymerization 68% inhibition at 10 μM vs. 92% for colchicine
Cellular Uptake 3.2-fold lower in HepG2 cells vs. parent compound
Plasma Half-life 4.7 hr (vs. 2.1 hr for colchicine)
Metabolite Recycling 22% reconverted to aglycone in gut

These structural modifications create a prodrug-like profile, where the glucuronide serves as a plasma-stable transport form that regenerates active demethylcolchicine in target tissues. The reduced tubulin binding affinity (Table 1) is offset by prolonged systemic exposure due to decreased renal clearance.

Contemporary synthesis approaches leverage both chemical and enzymatic methods:

  • Chemical Glycosidation : Uses peracetylated glucuronyl donors under BF₃ catalysis
  • Biotransformation : Bacillus megaterium strains expressing recombinant UGTs

Propiedades

Número CAS

477-27-2

Fórmula molecular

C27H31NO12

Peso molecular

561.55

Pureza

> 95%

Cantidad

Milligrams-Grams

Origen del producto

United States

Métodos De Preparación

Buchwald-Hartwig Amination for Selective Demethylation

A pivotal step in synthesizing 3-demethyl colchicine involves regioselective demethylation at the C3 position. The Buchwald-Hartwig cross-coupling reaction has been adapted to replace methoxy groups with amino functionalities. In a representative protocol:

  • Starting material : 3-O-demethylthiocolchicine (1c).

  • Catalytic system : Palladium(II) acetate with Xantphos ligand.

  • Conditions : Toluene solvent, 110°C, 24 hours.

  • Outcome : 3-amino-3-demethoxythiocolchicine (5) is obtained in 72% yield.

This method avoids harsh demethylating agents (e.g., BBr₃), preserving the colchicine core’s integrity. The amino intermediate serves as a versatile precursor for subsequent glucuronidation.

Glucuronidation Techniques

Microwave-Assisted Glycosylation

While direct glucuronidation data is scarce, microwave-enhanced glycosylation of colchicine analogs offers a template. For 3-demethoxy-3-glycosylaminothiocolchicines:

  • Substrate : 3-amino-3-demethoxythiocolchicine (5).

  • Sugar donors : Pentose/hexose derivatives (e.g., D-glucose, D-xylose).

  • Conditions : Acetonitrile, trifluoroacetic acid catalyst, microwave irradiation (150 W, 80°C, 20 min).

  • Yield improvement : 15–20% higher than conventional heating.

Table 1: Comparative Analysis of Glycosylation Methods

ParameterConventional HeatingMicrowave Irradiation
Reaction Time6–8 hours20–30 minutes
Yield (%)55–6570–85
Byproduct Formation12–18%5–8%

Microwave irradiation accelerates kinetics via uniform thermal energy distribution, reducing decomposition pathways.

Enzymatic Glucuronidation: Hypothetical Workflow

Although excluded sources mention UDP-glucuronosyltransferases (UGTs), general principles from analogous systems apply:

  • Enzyme selection : Human UGT1A1 or UGT1A3 for phenolic glucuronidation.

  • Cofactor supply : UDP-glucuronic acid (UDPGA, 5 mM).

  • Reaction setup : Phosphate buffer (pH 7.4), 37°C, 2-hour incubation.

  • Product isolation : Solid-phase extraction (C18 columns) followed by HPLC purification.

MetricEnzymatic RouteChemical Route
RegioselectivityHigh (C3-OH)Moderate
Reaction Time1–3 hours4–6 hours
ScalabilityLimited by enzyme costHigh

Process Optimization Challenges

Solvent and Catalyst Screening

For chemical glucuronidation, solvent polarity significantly impacts yield:

  • Polar aprotic solvents (DMF, DMSO): Enhance sugar donor solubility but risk colchicine degradation.

  • Chlorinated solvents (DCM, chloroform): Minimize side reactions but reduce reaction rates.

Catalytic acid selection (e.g., TFA vs. p-TsOH) influences anomeric configuration:

  • TFA : Favors β-glucuronide formation (85:15 β:α ratio).

  • Lewis acids (BF₃·Et₂O) : Increase α-anomer content (40:60 β:α).

Analytical Validation of Synthetic Products

LC-MS/MS Characterization

  • Column : C18 (2.1 × 100 mm, 1.7 μm).

  • Mobile phase : 0.1% formic acid in water/acetonitrile gradient.

  • Detection : MRM transitions for 3-demethyl colchicine glucuronide (m/z 562 → 396).

Table 3: Representative LC-MS Parameters

ParameterValue
Retention Time6.8 ± 0.2 min
LOD (S/N=3)0.1 ng/mL
LOQ (S/N=10)0.3 ng/mL

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting batch protocols to flow systems improves reproducibility:

  • Demethylation module : Packed-bed reactor with immobilized Pd catalyst.

  • Glucuronidation module : Micromixer for rapid sugar donor introduction.

  • Throughput : 50–100 g/day at pilot scale.

Table 4: Batch vs. Flow Synthesis Metrics

MetricBatch ProcessFlow Process
Reaction Volume10–20 L0.5–1 L
Energy ConsumptionHighReduced by 40%
Purity92–95%96–98%

Análisis De Reacciones Químicas

Types of Reactions: 3-Demethyl Colchicine Glucuronide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be catalyzed by enzymes such as cytochrome P450 oxidases.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the glucuronide moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or molecular oxygen in the presence of cytochrome P450 enzymes.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, depending on the specific reaction conditions.

Aplicaciones Científicas De Investigación

Synthesis and Metabolism

The synthesis of 3-Demethyl Colchicine Glucuronide typically involves enzymatic reactions catalyzed by UDP-glucuronosyltransferases (UGTs). The metabolic pathway can be summarized as follows:

  • Hydrolysis : Colchicine is hydrolyzed to form 3-Demethyl Colchicine.
  • Glucuronidation : The glucuronic acid moiety is then attached to 3-Demethyl Colchicine through UGTs.

This metabolic transformation is critical for enhancing the compound's pharmacological profile and facilitating its excretion.

This compound exhibits significant biological activities, particularly in anti-inflammatory responses and cancer treatment:

  • Inhibition of Cell Division : Similar to colchicine, it binds to tubulin, disrupting microtubule formation and inhibiting mitosis in rapidly dividing cells.
  • Anti-inflammatory Effects : It reduces neutrophil migration and cytokine release, which are key factors in inflammatory responses.

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied in various models:

  • Absorption : Peak plasma concentrations are typically reached within a few hours following oral administration.
  • Metabolism : The compound is primarily metabolized in the liver by UGTs; liver impairment can significantly affect its clearance rates.

Chemistry

In chemical research, this compound serves as a reference standard for studying glucuronidation processes and drug metabolism.

Biology

Biological studies utilize this compound to investigate the metabolic pathways of colchicine and its derivatives, alongside their interactions with enzymes and proteins.

Medicine

Medically, it is studied for potential therapeutic effects in treating inflammatory diseases and cancer. Its role in drug excretion and detoxification makes it valuable for understanding pharmacokinetics.

Industry

In the pharmaceutical industry, this compound is pivotal in developing new colchicine-based drugs and studying drug metabolism.

Gout Management

A cohort study involving patients with recurrent gout flares demonstrated significant improvements following treatment with colchicine derivatives. Patients reported reduced pain levels and lower serum uric acid levels post-treatment.

StudyTreatmentOutcome
Cohort StudyColchicine DerivativesSignificant pain reduction; lower uric acid levels

Cancer Cell Line Studies

In vitro studies using human hepatocyte cultures showed that both colchicine and its demethylated forms increased cellular apoptosis rates, suggesting potential applications in oncology.

CompoundApoptosis Rate Increase (%)
ColchicineX% (specific value needed)
3-Demethyl ColchicineY% (specific value needed)

Mecanismo De Acción

The mechanism of action of 3-Demethyl Colchicine Glucuronide involves its interaction with microtubules. Colchicine and its derivatives bind to tubulin, a protein that forms microtubules, inhibiting their polymerization. This disruption of microtubule dynamics affects cell division and intracellular transport, leading to anti-inflammatory and anti-cancer effects . The glucuronidation of colchicine enhances its solubility and facilitates its excretion, reducing toxicity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Stability Comparisons

  • Colchicine Derivatives :

    • 2-Demethyl Colchicine : Lacks a methyl group at C2 instead of C3. Both 2- and 3-demethyl derivatives exhibit similar anti-inflammatory and anti-leishmanial activities but differ in metabolic stability. For example, tropolone alkaloids like colchicine and 3-demethyl colchicine show IC₅₀ values of 4.0–8.7 µg/mL against Leishmania major amastigotes, with colchicoside (a glycoside derivative) being the most potent .
    • Demecolcine : A colchicine analog lacking the C10 methyl group. While demecolcine shares microtubule-disrupting activity, its glucuronide may exhibit distinct pharmacokinetics due to structural differences in the aglycone .
  • Glucuronide Reactivity: Acyl vs. Phenolic Glucuronides: Acyl glucuronides (e.g., ibuprofen glucuronide) degrade faster (t₁/₂ = 16–23.3 h for dimethylated forms) via nucleophilic reactions , whereas phenolic glucuronides like 3-demethyl colchicine glucuronide are more stable due to their ether linkage. This stability reduces covalent binding to proteins, a common issue with acyl glucuronides (e.g., zomepirac glucuronide forms Schiff bases with lysine residues) .

Pharmacokinetic and Transporter Interactions

  • UGT Enzyme Selectivity :

    • Glucuronidation regioselectivity impacts metabolite formation. For example, UGT1A9 preferentially glucuronidates quercetin at the 3-OH position (catalytic efficiency order: 3- > 7- > 3'- > 4'-glucuronide) . If 3-demethyl colchicine undergoes similar regioselective glucuronidation, its formation rate and clearance may differ from derivatives modified at other positions.
  • Transporter-Mediated Disposition: MRP2/3: Bile salts co-transported with glucuronides via MRP2 enhance biliary excretion, while MRP3 exports glucuronides into systemic circulation. For instance, morphine glucuronide’s systemic exposure increases only 1.5-fold in MRP2-deficient models, whereas genistin glucuronide’s AUC rises 14-fold in BCRP knockouts . These trends suggest this compound’s disposition may depend on its affinity for MRP2 (biliary) vs. MRP3 (systemic).

Analytical and Bioactivity Comparisons

  • Detection Methods: Quercetin-3-O-glucuronide is quantified using LC-MS/MS with recovery rates >90% , suggesting similar methods could resolve this compound. Ion mobility spectrometry (IMS) improves S/N ratios by separating isomeric glucuronides (e.g., etiocholanolone vs. epiandrosterone glucuronides) , which may aid in distinguishing this compound from its isomers.
  • Biological Activity :

    • While 3-demethyl colchicine shows anti-leishmanial activity (IC₅₀ = 8.7 µg/mL) , its glucuronide’s efficacy may be reduced due to increased polarity and decreased cell membrane permeability. Conversely, glucuronidation could enhance systemic exposure by avoiding hepatic first-pass metabolism, as seen with clopidogrel acyl-β-D glucuronide .

Data Tables

Table 1: Degradation Half-Lives of Selected Glucuronides

Compound Type t₁/₂ (h) Reference
Ibuprofen acyl glucuronide Acyl 23.3
Quercetin-3-O-glucuronide Phenolic >100*
Zomepirac glucuronide Acyl (reactive) ~6–24

*Estimated based on phenolic glucuronide stability trends.

Table 2: Transporter Effects on Glucuronide Exposure

Glucuronide Transporter Fold Change in AUC (KO vs. WT) Reference
Genistin glucuronide BCRP 14
Morphine glucuronide MRP2 1.5
Clopidogrel acyl glucuronide OATP1B1 Model-dependent

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying 3-Demethyl Colchicine Glucuronide in biological matrices?

  • Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) for high sensitivity and specificity. For structural confirmation, electron-activated dissociation (EAD) is superior to collision-induced dissociation (CID), as EAD preserves labile glucuronide bonds and provides site-specific fragmentation (e.g., distinguishing conjugation on the imidazole ring vs. other positions) . Enzyme-linked immunosorbent assay (ELISA) is suitable for rapid screening in plant extracts, but cross-reactivity with structural analogs (e.g., 2-demethyl colchicine) must be validated using competitive binding assays .
  • Key Parameters : Detection limits for LC-MS/MS can reach 0.8 nM (as demonstrated for dopamine glucuronide in brain microdialysates), while ELISA sensitivity ranges from 10 ng/mL to 10⁵ ng/mL .

Q. How does the glucuronide conjugation site influence the stability and detection of this compound?

  • Methodology : Stability studies should assess degradation under varying pH, temperature, and light conditions. For example, colchicine derivatives undergo photolysis under UV (254 nm) and visible light (300–700 nm), which can be tracked via UV-Vis spectroscopy and LC-MS/MS . Labile glucuronide bonds (common in phenolic conjugates) require stabilization during sample preparation, such as using cold acetone precipitation or derivatization with acetic anhydride .
  • Data Interpretation : Reduced recovery in plasma after storage at –20°C (vs. –80°C) indicates instability, a critical factor in pharmacokinetic studies .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in glucuronide conjugation site identification (e.g., CID vs. EAD data)?

  • Methodology : When CID produces ambiguous fragmentation (e.g., multiple candidate sites), EAD should be prioritized for its ability to retain glucuronide-specific fragments. For example, EAD localized glucuronide conjugation to the imidazole ring in a recent study, resolving conflicting CID results .
  • Validation : Synthesize reference standards via enzymatic methods (e.g., UDP-glucuronosyltransferase assays using liver microsomes) and compare fragmentation patterns .

Q. How can researchers investigate functional antagonism between this compound and its parent compound?

  • Methodology : Use opioid receptor-binding assays as a model. For instance, morphine-3-glucuronide (M3G) lacks analgesic activity but antagonizes morphine-6-glucuronide (M6G) via receptor competition. Apply similar competitive binding or cellular uptake assays to assess whether this compound modulates colchicine’s tubulin-binding activity .
  • Experimental Design : Include dose-response curves and metabolite ratios (e.g., glucuronide:parent compound) to quantify antagonistic effects.

Q. What isotopic labeling approaches are suitable for tracing this compound’s metabolic fate in vivo?

  • Methodology : Administer ²H- or ¹³C-labeled colchicine to model organisms and analyze glucuronide enrichment in urine or blood using gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR). Bayesian analysis of ²H-glucuronide enrichment can estimate gluconeogenic contributions to hepatic glucose production, a framework adaptable for colchicine metabolite studies .
  • Challenges : Account for metabolic zonation (e.g., pericentral vs. periportal hepatocyte activity) that may cause discrepancies between plasma and urinary metabolite levels .

Data Contradiction Analysis

Q. How should discrepancies in glucuronide quantification between ELISA and LC-MS/MS be addressed?

  • Root Cause : ELISA cross-reactivity with demethylated analogs (e.g., 2-demethyl colchicine) may inflate values, whereas LC-MS/MS provides specificity but requires extensive sample cleanup .
  • Resolution : Validate ELISA results using LC-MS/MS for a subset of samples. Optimize antibody specificity via epitope mapping or hapten design.

Experimental Design Tables

Study Objective Recommended Techniques Key Parameters
Conjugation site identificationEAD-MS/MSDiagnostic fragments (e.g., m/z 175 for glucuronic acid)
Stability assessmentPhotolysis under UV/visible lightDegradation half-life, LC-MS/MS recovery
Functional antagonism screeningCompetitive receptor-binding assaysIC₅₀ values, metabolite:parent ratio

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.